

Synthesis and Characterization of 2-Fluoro-5-nitrobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: **2-Fluoro-5-nitrobenzotrifluoride**

Cat. No.: **B1295085**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **2-Fluoro-5-nitrobenzotrifluoride** (CAS No. 400-74-8), a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] This document outlines a representative synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Physicochemical Properties

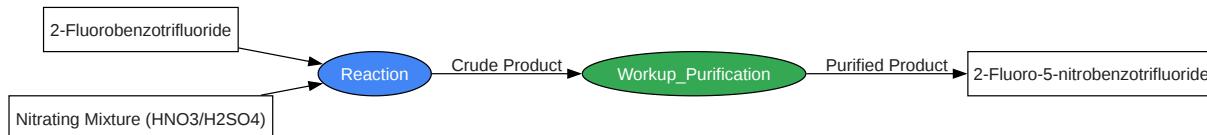
2-Fluoro-5-nitrobenzotrifluoride is a light yellow liquid at room temperature.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ F ₄ NO ₂	[2]
Molecular Weight	209.10 g/mol	
Appearance	Light yellow to amber clear liquid	[1]
Melting Point	22 - 24 °C	[1]
Boiling Point	105-110 °C at 25 mmHg	
Density	1.522 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.465	
Flash Point	92 °C (closed cup)	
InChI Key	DNTHMWUMRG0JRY-UHFFFAOYSA-N	
SMILES	O=--INVALID-LINK-- c1ccc(F)c(c1)C(F)(F)F	

Synthesis of 2-Fluoro-5-nitrobenzotrifluoride

While several synthetic strategies can be envisioned for the preparation of **2-Fluoro-5-nitrobenzotrifluoride**, a common approach involves the nitration of a suitable fluorinated precursor. Although a direct, detailed experimental protocol for the synthesis of **2-Fluoro-5-nitrobenzotrifluoride** is not readily available in the public domain, a representative procedure can be adapted from the synthesis of its isomer, 5-Fluoro-2-nitrobenzotrifluoride, via the nitration of m-fluorobenzotrifluoride. Another relevant method is the fluorination of a corresponding chloro-nitro precursor.

A plausible synthetic route involves the nitration of 2-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the fluorine and trifluoromethyl groups will influence the position of nitration.



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A plausible synthetic pathway for **2-Fluoro-5-nitrobenzotrifluoride**.

Representative Experimental Protocol: Nitration

The following protocol is a representative procedure for the nitration of a fluorinated benzotrifluoride derivative, adapted from patented methods for similar compounds.[\[3\]](#)

Materials:

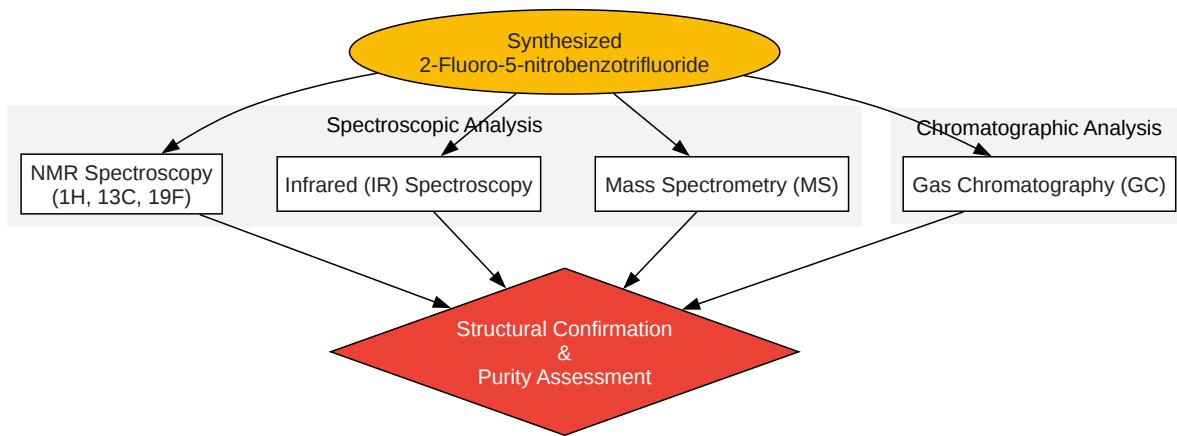
- 2-Fluorobenzotrifluoride
- Concentrated Nitric Acid (98%)
- Concentrated Sulfuric Acid (98%)
- Ice-water mixture
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Reaction vessel with stirring and cooling capabilities
- Dropping funnel
- Separatory funnel

Procedure:

- Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the mixed acid by adding a specific molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to maintain a low temperature.
- Nitration Reaction:
 - Charge the reaction vessel with 2-fluorobenzotrifluoride.
 - Cool the vessel to 0-5 °C using an ice bath.
 - Under vigorous stirring, add the prepared nitrating mixture dropwise to the 2-fluorobenzotrifluoride, ensuring the reaction temperature does not exceed 10 °C.
 - After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete conversion.
- Reaction Quenching:
 - Carefully pour the reaction mixture into a beaker containing an ice-water mixture with stirring to quench the reaction.
- Work-up and Purification:
 - Transfer the quenched mixture to a separatory funnel.
 - Extract the product with a suitable organic solvent such as dichloromethane.
 - Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until neutral.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
 - The crude **2-Fluoro-5-nitrobenzotrifluoride** can be further purified by vacuum distillation.

Characterization of 2-Fluoro-5-nitrobenzotrifluoride

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-Fluoro-5-nitrobenzotrifluoride**. The following analytical techniques are typically employed.



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Workflow for the characterization of **2-Fluoro-5-nitrobenzotrifluoride**.

Spectroscopic Data

While detailed, experimentally-derived NMR spectra for **2-Fluoro-5-nitrobenzotrifluoride** are not widely available in the literature, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the fluorine atom.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the fluorine and nitro groups will also show characteristic chemical shifts.
- ^{19}F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm^{-1})
C-F (Aromatic)	1250 - 1100
C-F (Trifluoromethyl)	1350 - 1120
N-O (Nitro, asymmetric)	1550 - 1500
N-O (Nitro, symmetric)	1355 - 1315
C=C (Aromatic)	1600 - 1450
C-H (Aromatic)	3100 - 3000

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (209.10 g/mol). The fragmentation pattern will provide further structural information. The NIST WebBook provides access to the mass spectrum of this compound.[\[4\]](#)

Chromatographic Analysis

Gas Chromatography (GC):

Gas chromatography is a valuable technique for assessing the purity of the synthesized **2-Fluoro-5-nitrobenzotrifluoride**.

A pure sample will show a single peak under appropriate GC conditions. The retention time can be used for identification when compared to a standard.

Commercial suppliers often report purity as $\geq 98\%$ (GC).[\[1\]](#)

Safety and Handling

2-Fluoro-5-nitrobenzotrifluoride is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[\[5\]](#) It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[\[5\]](#) Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from heat and ignition sources.

Applications

2-Fluoro-5-nitrobenzotrifluoride serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#) Its trifluoromethyl and nitro groups can be further functionalized to introduce a variety of substituents, making it a valuable intermediate for the synthesis of complex target molecules. For example, it can be used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane.

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